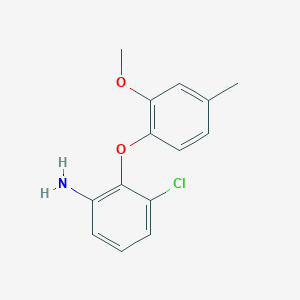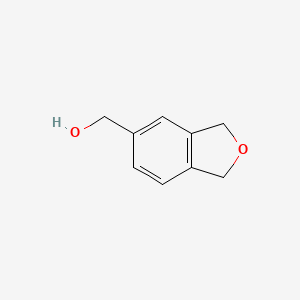![molecular formula C12H7N3 B1320324 9H-Pyrido[3,4-b]indole-3-carbonitrile CAS No. 83911-48-2](/img/structure/B1320324.png)
9H-Pyrido[3,4-b]indole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Pyrido[3,4-b]indole-3-carbonitrile is an organic compound with the chemical formula C12H7N3. It is a white to pale yellow solid that is soluble in organic solvents like ether and chloroform but insoluble in water . This compound is known for its applications in various fields, including agriculture, dye production, and scientific research.
准备方法
The preparation of 9H-Pyrido[3,4-b]indole-3-carbonitrile can be achieved through multiple synthetic routes. One common method involves starting from pyrido[3,4-b]indole-3-one and converting the ketone group to a cyano group through appropriate reactions . This multi-step synthesis typically involves the use of reagents like cyanogen bromide or other cyanating agents under controlled conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反应分析
9H-Pyrido[3,4-b]indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.
科学研究应用
9H-Pyrido[3,4-b]indole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes and light-sensitive materials.
作用机制
The mechanism of action of 9H-Pyrido[3,4-b]indole-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, it can inhibit certain enzymes or interact with DNA, leading to biological effects such as antimicrobial or anticancer activities . The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
9H-Pyrido[3,4-b]indole-3-carbonitrile is often compared with other β-carboline compounds, such as norharmane and harmane . These compounds share similar structural features but differ in their specific functional groups and biological activities. For example:
Norharmane: Known for its neuroprotective and anticancer properties.
Harmane: Exhibits broad-spectrum anti-inflammatory and antitumor activities.
The uniqueness of this compound lies in its specific applications and the potential for further functionalization to create novel compounds with diverse biological activities.
属性
IUPAC Name |
9H-pyrido[3,4-b]indole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3/c13-6-8-5-10-9-3-1-2-4-11(9)15-12(10)7-14-8/h1-5,7,15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLDZJANGRBUGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=NC(=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602000 |
Source


|
| Record name | 9H-beta-Carboline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83911-48-2 |
Source


|
| Record name | 9H-beta-Carboline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1320241.png)

![N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1320245.png)











